

An In-depth Technical Guide to 2-Benzyl-5-chlorobenzaldehyde-13C6

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Compound of Interest

Compound Name: 2-Benzyl-5-chlorobenzaldehyde-13C6

Cat. No.: B15557323

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Benzyl-5-chlorobenzaldehyde-13C6**. Given the nature of this isotopically labeled compound, this document emphasizes its role as a critical tool in analytical chemistry and drug development.

Chemical Identity and Core Properties

2-Benzyl-5-chlorobenzaldehyde-13C6 is a stable isotope-labeled derivative of 2-benzyl-5-chlorobenzaldehyde, where the six carbon atoms of the benzyl ring are replaced with the Carbon-13 isotope. This labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis using mass spectrometry.^[1] Stable isotope labeling does not significantly alter the chemical or physical properties of the molecule but is invaluable for tracing and quantifying the unlabeled analogue in complex biological matrices.^{[1][2]}

Structural and Identification Data

The fundamental identification parameters for **2-Benzyl-5-chlorobenzaldehyde-13C6** are summarized below.

Parameter	Value	Reference
IUPAC Name	2-Benzyl-5-chlorobenzaldehyde-13C6	[3]
Synonyms	5-Chloro-2-(phenylmethyl)benzaldehyde-13C6	[3]
Molecular Formula	C ₈ ¹³ C ₆ H ₁₁ ClO	[1][3]
Molecular Weight	236.65 g/mol	[1][3]
CAS Number (Labeled)	2832832-65-0	[1]
CAS Number (Unlabeled)	1292302-63-6	[1]

Physicochemical Properties

Specific experimental data for the 13C6-labeled compound is not extensively published. The data presented below is based on its unlabeled analogue, 2-chlorobenzaldehyde, which is structurally similar and serves as a reliable proxy for physical properties. The isotopic labeling has a negligible effect on these macroscopic characteristics.

Property	Value	Reference
Appearance	Clear, colorless to light yellow liquid	[4][5]
Odor	Penetrating, pungent odor	[4]
Melting Point	9-11 °C	[4][6][7]
Boiling Point	209-215 °C	[4][6][7]
Density	~1.248 g/mL at 25 °C	[6][7]
Solubility	Slightly soluble in water; Soluble in ethanol, ether, acetone, benzene	[5]
Stability	Stable under recommended storage conditions. Sensitive to air, light, and moisture.	[6][7][8]
Storage	Store refrigerated (+2°C to +8°C). Protect from light.	[9]

Experimental Protocols

Proposed Synthesis Workflow

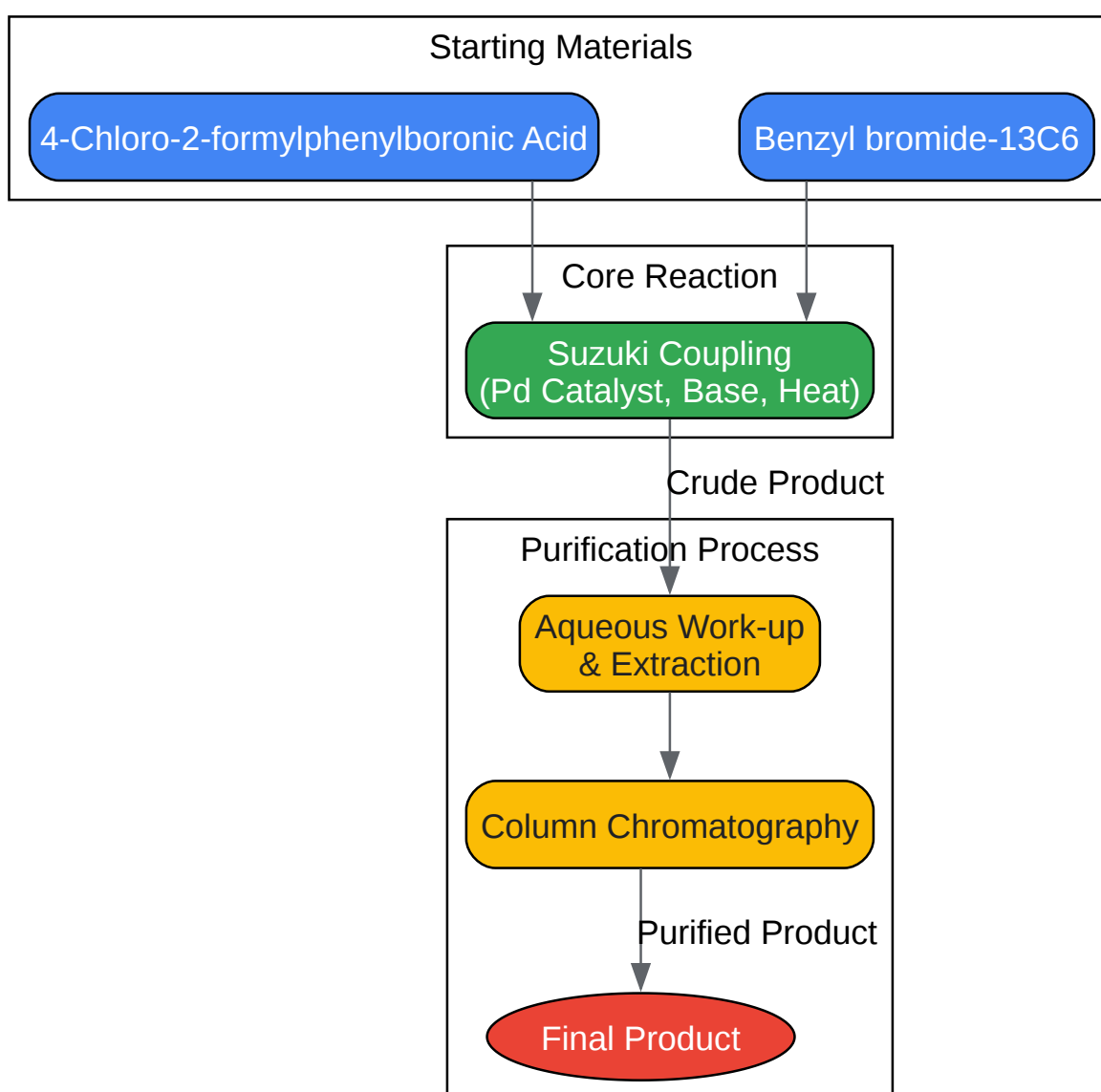
While the exact proprietary synthesis method for commercial **2-Benzyl-5-chlorobenzaldehyde-13C6** is not publicly detailed, a plausible and robust synthetic route can be designed using modern organic chemistry principles. A common strategy would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.

Methodology:

- **Preparation of Precursors:** The synthesis would begin with two key precursors: (1) a suitable boronic acid or ester derivative of the chlorobenzaldehyde ring, such as 4-chloro-2-formylphenylboronic acid, and (2) a fully labeled Benzyl bromide-13C6.
- **Cross-Coupling Reaction:** The two fragments are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in an appropriate solvent mixture like

toluene/ethanol/water. The reaction is typically heated to ensure completion.

- **Work-up and Purification:** After the reaction, an aqueous work-up is performed. The crude product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over an anhydrous salt like sodium sulfate.
- **Chromatography:** Final purification is achieved via flash column chromatography on silica gel to isolate the high-purity labeled product.



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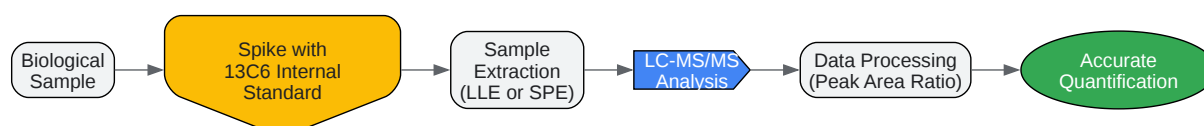
Proposed synthesis workflow for **2-Benzyl-5-chlorobenzaldehyde-13C6**.

Application in Quantitative Analysis

The primary application of **2-Benzyl-5-chlorobenzaldehyde-13C6** is as an internal standard for the accurate quantification of its unlabeled analogue in biological and environmental samples via Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

- **Sample Preparation:** A biological sample (e.g., plasma, urine, tissue homogenate) is collected. Proteins may be precipitated using a solvent like acetonitrile, followed by centrifugation.
- **Internal Standard Spiking:** A precise, known amount of **2-Benzyl-5-chlorobenzaldehyde-13C6** (the internal standard) is added to the prepared sample. This step is critical as the standard experiences the same sample processing and instrument variability as the analyte.
- **Extraction:** The analyte and internal standard are extracted from the matrix, often using liquid-liquid extraction or solid-phase extraction (SPE).
- **LC-MS Analysis:** The extracted sample is injected into an LC-MS system. The analyte and the internal standard co-elute (or elute closely) from the chromatography column and are subsequently ionized and detected by the mass spectrometer.
- **Quantification:** The analyte's concentration is determined by comparing the ratio of its mass spectrometer signal to the known concentration of the internal standard. This ratio-based method corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise results.



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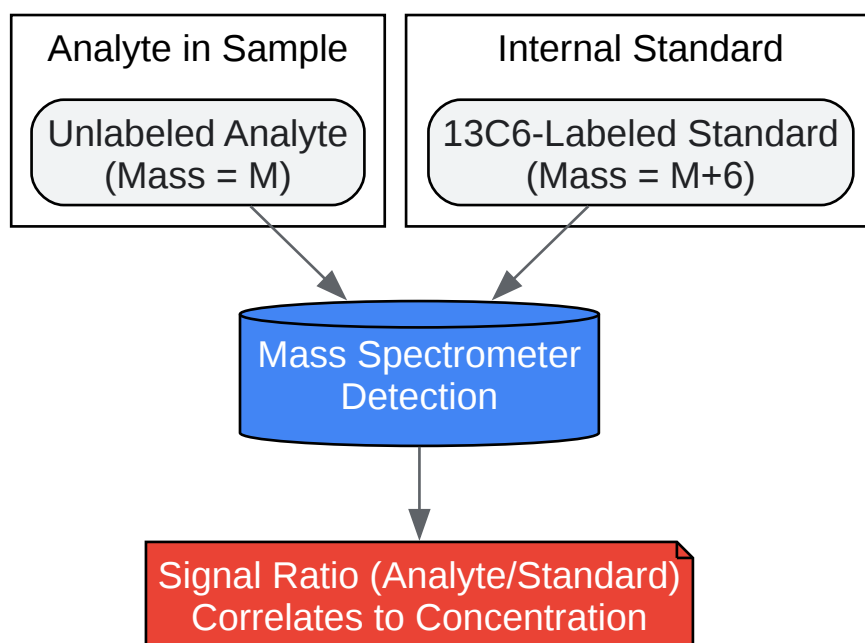
Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Role in Drug Development and Research

Stable isotope-labeled compounds are indispensable in modern drug discovery and development.[2] **2-Benzyl-5-chlorobenzaldehyde-13C6**, as a labeled intermediate or metabolite analogue, serves several key functions.

- **Pharmacokinetic (PK) Studies:** It can be used to precisely measure the concentration of the parent drug over time in plasma or other tissues, helping to determine crucial PK parameters like half-life, clearance, and volume of distribution.
- **Metabolite Identification (MetID):** In "metabolite profiling" studies, a mixture of the labeled and unlabeled drug is administered. The resulting mass spectra show characteristic doublet peaks for the parent drug and any metabolites, making them easier to identify in a complex biological background.
- **Absorption, Distribution, Metabolism, and Excretion (ADME):** Labeled compounds are essential tracers used to understand the complete disposition of a drug within an organism, ensuring that all drug-related material is accounted for.[2]

The fundamental principle relies on the mass difference between the analyte and the standard.



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